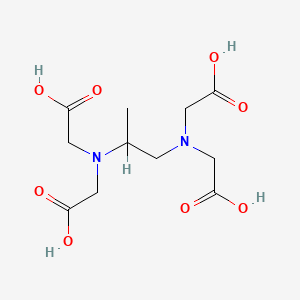
1,2-二氨基丙烷-N,N,N',N'-四乙酸
描述
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid, also known as 1,3-diaminopropane-N,N,N’,N’-tetraacetic acid, is an organic compound with the chemical formula C11H18N2O8. It is a white crystalline solid that is soluble in water and alcohols. This compound is known for its chelating properties, meaning it can form stable complexes with metal ions, making it useful in various industrial and scientific applications .
科学研究应用
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: It is employed in the study of metal ion interactions with biological molecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as a chelating agent to remove heavy metals from the body.
Industry: It is used in water treatment, textile processing, and as a stabilizer in the production of various materials
作用机制
Target of Action
1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid, also known as PDTA, primarily targets metal ions . It is used in organometallic ligation , indicating its role in binding and stabilizing metal ions.
Mode of Action
PDTA interacts with its targets (metal ions) by forming complexes . This interaction results in the stabilization of the metal ions, which can lead to changes in their reactivity and other properties.
Result of Action
The primary molecular effect of PDTA’s action is the formation of stable complexes with metal ions . This can lead to changes in the properties and behaviors of these ions, potentially influencing various cellular processes.
生化分析
Biochemical Properties
Propylenediamine tetra-acetic acid plays a crucial role in biochemical reactions by binding to metal ions such as calcium, magnesium, and iron. This chelation process is essential for deactivating metal-dependent enzymes and preventing oxidative damage to biomolecules. Propylenediamine tetra-acetic acid interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that inhibit their activity. For example, it can inhibit metalloproteases by binding to their active sites, thereby preventing the degradation of proteins .
Cellular Effects
Propylenediamine tetra-acetic acid influences various cellular processes by altering metal ion availability. It can affect cell signaling pathways, gene expression, and cellular metabolism. By chelating calcium ions, propylenediamine tetra-acetic acid can disrupt calcium-dependent signaling pathways, leading to changes in cellular functions such as muscle contraction and neurotransmitter release. Additionally, it can influence gene expression by altering the activity of transcription factors that require metal ions for their function .
Molecular Mechanism
The molecular mechanism of propylenediamine tetra-acetic acid involves its ability to bind to metal ions through its carboxyl and amine groups. This binding forms stable chelate complexes that inhibit the activity of metal-dependent enzymes. For instance, propylenediamine tetra-acetic acid can inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, by binding to its iron cofactor. This inhibition can lead to reduced DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propylenediamine tetra-acetic acid can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the chelation efficiency of propylenediamine tetra-acetic acid may decrease, affecting its ability to inhibit metal-dependent enzymes. Long-term studies have shown that propylenediamine tetra-acetic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of propylenediamine tetra-acetic acid vary with different dosages in animal models. At low doses, it can effectively chelate metal ions without causing significant toxicity. At high doses, propylenediamine tetra-acetic acid can lead to adverse effects such as nephrotoxicity and hepatotoxicity due to the excessive removal of essential metal ions. Threshold effects have been observed, where a certain dosage is required to achieve the desired chelation effect without causing toxicity .
Metabolic Pathways
Propylenediamine tetra-acetic acid is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives. It is involved in metabolic pathways related to metal ion homeostasis and detoxification. Propylenediamine tetra-acetic acid can interact with enzymes such as metallothioneins, which play a role in metal ion storage and detoxification. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Propylenediamine tetra-acetic acid is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, propylenediamine tetra-acetic acid can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its chelation effects. The distribution of propylenediamine tetra-acetic acid within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
The subcellular localization of propylenediamine tetra-acetic acid is influenced by its ability to bind to metal ions and interact with cellular components. It can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The activity and function of propylenediamine tetra-acetic acid can be affected by its localization, as it may target specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals can also influence the subcellular localization of propylenediamine tetra-acetic acid .
准备方法
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid can be synthesized through several methods. One common synthetic route involves the alkylation of 1,2-diaminopropane dihydrochloride with chloroacetic acid, followed by esterification. The reaction is typically carried out under cooling conditions (0-15°C) with sodium hydroxide as a base . Another method involves the reaction of ethylene diamine with hydroxy acetonitrile in the presence of sodium hydroxide to produce the tetrasodium salt, which is then acidified to obtain the desired compound .
化学反应分析
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions with halides to form different derivatives. Common reagents used in these reactions include sodium hydroxide, chloroacetic acid, and various oxidizing and reducing agents. .
相似化合物的比较
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and triethylenetetramine. it has unique properties that make it suitable for specific applications:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but propylenediamine tetra-acetic acid has a different molecular structure, which can influence its binding affinity and selectivity for certain metal ions.
Triethylenetetramine: This compound is also a chelating agent but has a different coordination chemistry due to its additional nitrogen atoms, making it suitable for different applications.
属性
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSCQSQSGDGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253702 | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4408-81-5 | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoldiaminetetracetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-dinitrilotetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



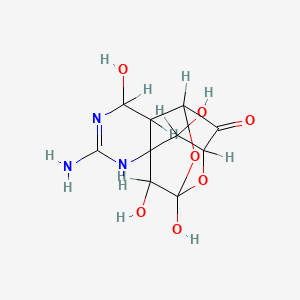
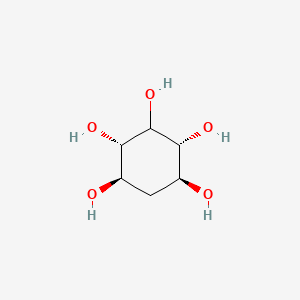
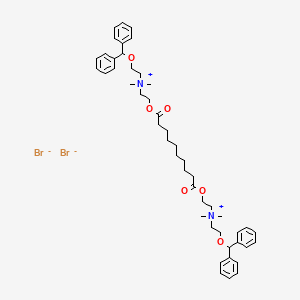




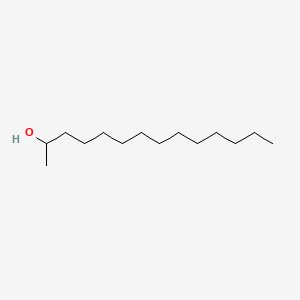
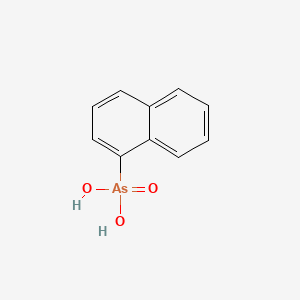
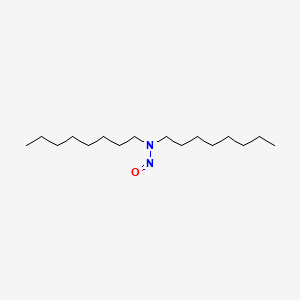

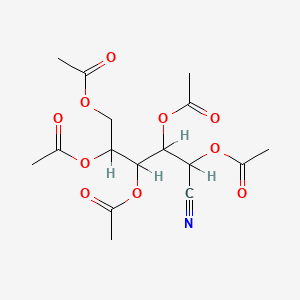
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)
